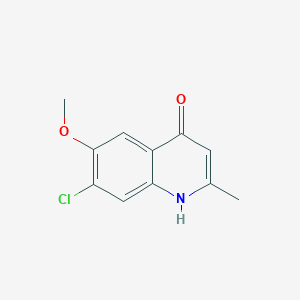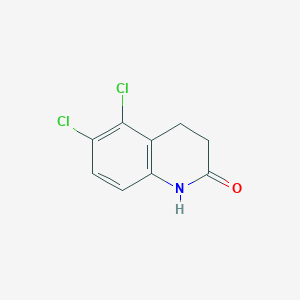
Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-Dimethylchroman-3-yl)acetamide is an organic compound belonging to the chroman family Chromans are a class of compounds characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring This particular compound features two methyl groups at the 6 and 7 positions of the chroman ring and an acetamide group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dimethylchroman-3-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Introduction of Methyl Groups: The methyl groups at the 6 and 7 positions can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of N-(6,7-Dimethylchroman-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,7-Dimethylchroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6,7-Dimethylchroman-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6,7-Dimethylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one: This compound is structurally similar but has hydroxyl groups instead of an acetamide group.
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one: Another similar compound with hydroxyl groups at different positions.
Uniqueness
N-(6,7-Dimethylchroman-3-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54444-95-0 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-(6,7-dimethyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-8-4-11-6-12(14-10(3)15)7-16-13(11)5-9(8)2/h4-5,12H,6-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ZRLXQZOZXJJZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OCC(C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)

![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)










![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)
